7-Aminodesmethylflunitrazepam

概要

説明

7-Aminodesmethylflunitrazepam is a metabolite of flunitrazepam, a benzodiazepine derivative commonly known for its use as a hypnotic and sedative. This compound is formed through the metabolic processes involving the reduction of the nitro group in flunitrazepam to an amino group. It is significant in forensic toxicology and drug testing due to its presence in biological samples following the administration of flunitrazepam .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminodesmethylflunitrazepam typically involves the reduction of flunitrazepam. One common method is the catalytic hydrogenation of flunitrazepam in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at room temperature, leading to the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .

化学反応の分析

Types of Reactions

7-Aminodesmethylflunitrazepam undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Forensic Toxicology

7-Aminodesmethylflunitrazepam is primarily utilized as a biomarker for detecting flunitrazepam use in biological samples. Its presence in urine and plasma can indicate recent consumption of flunitrazepam, making it crucial for forensic investigations.

Case Study: Detection in Biological Samples

A study published in the Journal of Analytical Toxicology demonstrated a high-performance liquid chromatography method for detecting this compound alongside other metabolites. The method achieved a sensitivity limit of approximately 1 ng/ml, allowing for effective monitoring of flunitrazepam intake in subjects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for elucidating its metabolic pathways and excretion profiles. Research indicates that this metabolite can be detected in urine for extended periods following administration of flunitrazepam.

Excretion Patterns

In a study involving sixteen volunteers who received varying doses of flunitrazepam, this compound was detectable up to 120 hours post-administration. The study highlighted that the ratio of this compound to 7-aminoflunitrazepam increased over time, suggesting its potential use in estimating the timing of drug intake .

Drug Development

The compound is also investigated for its potential therapeutic effects and serves as a reference compound in developing new benzodiazepine derivatives. Its mechanism of action is similar to that of flunitrazepam, where it binds to benzodiazepine receptors, enhancing the effects of gamma-aminobutyric acid (GABA) and leading to sedation and anxiolytic effects .

Research Insights

Research has focused on the pharmacological properties of this compound, exploring its efficacy compared to other benzodiazepines. For instance, studies have shown that it retains significant activity at GABA receptors, which could inform future therapeutic applications .

作用機序

The mechanism of action of 7-aminodesmethylflunitrazepam is similar to that of its parent compound, flunitrazepam. It binds to benzodiazepine receptors in the central nervous system, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory effects, resulting in sedation, muscle relaxation, and anxiolytic effects .

類似化合物との比較

Similar Compounds

7-Aminoflunitrazepam: Another metabolite of flunitrazepam with similar pharmacological properties.

7-Aminoclonazolam: A metabolite of clonazolam, another benzodiazepine derivative.

7-Acetaminomeclonazepam: A metabolite of meclonazepam, used in forensic toxicology.

Uniqueness

7-Aminodesmethylflunitrazepam is unique due to its specific metabolic pathway and its role as a biomarker for flunitrazepam use. Its presence in biological samples provides valuable information for forensic investigations and drug testing .

生物活性

7-Aminodesmethylflunitrazepam, a benzodiazepine derivative, is primarily recognized as a metabolite of flunitrazepam, a drug known for its sedative and anxiolytic properties. This compound has garnered attention due to its biological activity, particularly its effects on the central nervous system (CNS) and its potential implications in clinical and forensic contexts. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as a modulator of the GABA-A receptor, similar to other benzodiazepines. By binding to the GABA-A receptor complex, it enhances the inhibitory effects of GABA, the main inhibitory neurotransmitter in the CNS. This interaction results in increased chloride ion conductance, leading to hyperpolarization of neurons and subsequent CNS depression, which manifests as sedation and anxiolysis .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Sedative Effects : Exhibits significant sedative properties comparable to its parent compound flunitrazepam.

- Anxiolytic Activity : Demonstrates potential in reducing anxiety levels in experimental models.

- Cognitive Effects : May impair cognitive functions, particularly at higher doses.

Metabolism and Excretion

Research indicates that this compound is metabolized in the liver, with its metabolites being excreted through urine. The detection of this compound in biological samples is crucial for forensic toxicology, especially in cases involving suspected drug-facilitated crimes .

Case Studies

-

Detection in Biological Samples :

A study successfully detected this compound in mummified liver and kidney tissues using gas chromatography-mass spectrometry (GC-MS). The concentrations found were 158.2 ng/g in liver and 173.5 ng/g in kidney tissues, indicating its persistence over time . -

Urinary Analysis :

Another study focused on the determination of this compound levels in urine samples using dispersive liquid-liquid microextraction coupled with liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS). This method demonstrated high sensitivity and specificity for detecting benzodiazepine metabolites in forensic samples .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other benzodiazepines:

| Compound | Sedative Activity | Anxiolytic Activity | Half-Life (h) | Major Metabolites |

|---|---|---|---|---|

| This compound | High | Moderate | 10-20 | N-desmethylflunitrazepam |

| Flunitrazepam | Very High | High | 18-26 | 7-Aminoflunitrazepam |

| Diazepam | Moderate | High | 20-50 | Nordiazepam |

| Temazepam | Moderate | Moderate | 8-20 | None |

Clinical Implications

The biological activity of this compound has significant implications for both clinical practice and forensic science:

- Clinical Use : Understanding its sedative and anxiolytic properties can aid in developing therapeutic protocols for anxiety disorders.

- Forensic Toxicology : Its detection in biological samples is vital for investigating drug-facilitated crimes, as it can indicate prior exposure to flunitrazepam or similar substances.

特性

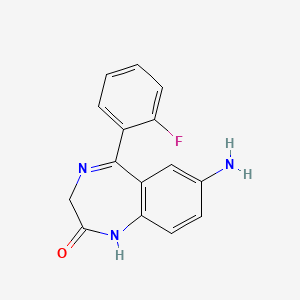

IUPAC Name |

7-amino-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZVUERQZJRRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237641 | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-76-8 | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminodemethylflunitrazepam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9XS62BC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 7-aminodesmethylflunitrazepam to 7-aminoflunitrazepam ratio in urine samples?

A1: Research indicates that the ratio of this compound to 7-aminoflunitrazepam in urine increases over time, regardless of the initial flunitrazepam dose. [, ] This ratio can potentially help estimate the time elapsed since flunitrazepam intake. [, ]

Q2: Why is a highly sensitive analytical method necessary for detecting flunitrazepam metabolites in urine?

A2: Studies show that following low doses of flunitrazepam (e.g., 0.5 mg), metabolite concentrations in urine, particularly in early samples, can be very low. [, ] This necessitates the use of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, to reliably detect these metabolites and avoid false negatives. [, ]

Q3: What are the challenges associated with using immunoassays for detecting flunitrazepam metabolites?

A3: Research demonstrates that common immunoassays, such as the CEDIA assay with a cutoff of 300 µg/L, may lack the sensitivity to detect flunitrazepam metabolites in urine, particularly after low doses. [] In one study, none of the urine samples from individuals who received 0.5 mg of flunitrazepam tested positive using CEDIA, highlighting the limitations of this method for detecting low-dose exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。